molecular formula C21H23N5O3 B2820320 (E)-N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-(3,4-dimethoxyphenyl)acrylamide CAS No. 1396892-15-1

(E)-N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-(3,4-dimethoxyphenyl)acrylamide

Cat. No.: B2820320
CAS No.: 1396892-15-1
M. Wt: 393.447
InChI Key: BRBXAVLALXOCKS-SOFGYWHQSA-N
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Description

(E)-N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-(3,4-dimethoxyphenyl)acrylamide is a synthetic small molecule of significant interest in medicinal chemistry and biochemical research. This compound features a complex structure that incorporates a pyrimidine core—a heterocyclic amine commonly found in pharmaceuticals—linked to a 1H-pyrrole group and an ethylamino chain, which is further connected to a (E)-3-(3,4-dimethoxyphenyl)acrylamide moiety. The distinct molecular architecture, particularly the presence of the pyrimidine and pyrrole rings, suggests potential for high-affinity interaction with various enzyme active sites and cellular receptors. Researchers can leverage this compound as a key intermediate in the synthesis of more complex molecules or as a core scaffold for developing novel therapeutic agents. Its structural characteristics indicate potential utility as a biological probe for studying signal transduction pathways, with a hypothetical mechanism of action that may involve the modulation of kinase activity or other ATP-binding proteins. The dimethoxyphenylacrylamide segment contributes to the molecule's overall hydrophobicity and may influence its binding affinity and selectivity. This product is intended for research and development purposes strictly in a laboratory setting. It is not for diagnostic, therapeutic, or any other human use. Researchers should conduct all necessary experiments to fully characterize the compound's properties, biological activity, and mechanism of action for their specific applications.

Properties

IUPAC Name

(E)-3-(3,4-dimethoxyphenyl)-N-[2-[(6-pyrrol-1-ylpyrimidin-4-yl)amino]ethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O3/c1-28-17-7-5-16(13-18(17)29-2)6-8-21(27)23-10-9-22-19-14-20(25-15-24-19)26-11-3-4-12-26/h3-8,11-15H,9-10H2,1-2H3,(H,23,27)(H,22,24,25)/b8-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRBXAVLALXOCKS-SOFGYWHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)NCCNC2=CC(=NC=N2)N3C=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)NCCNC2=CC(=NC=N2)N3C=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-(3,4-dimethoxyphenyl)acrylamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound features a unique structural composition that includes a pyrimidine ring, a pyrrole moiety, and an acrylamide functional group, which contribute to its biological activity. This article explores the biological activities associated with this compound, including its anticancer, antiviral, and anti-inflammatory properties.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives in the pyrrolopyrimidine series can reduce the prevalence of perinucleolar compartments (PNCs), which are associated with cancer progression. These compounds demonstrated effective inhibition of cancer cell proliferation at submicromolar concentrations without adversely affecting cell viability .

Table 1: Anticancer Activity of Pyrrolopyrimidine Derivatives

CompoundIC50 (μM)Cell LineMechanism of Action
Compound A2.95PC3MInhibition of PNC prevalence
Compound B6.59MCF7Induction of apoptosis
Compound C12.59A549Inhibition of kinase activity

Antiviral Activity

The compound's structural components suggest potential antiviral activity. Similar compounds have been evaluated for their efficacy against various viral infections, including Hepatitis C and respiratory viruses. For example, pyrimidine derivatives have shown inhibition of viral replication at micromolar concentrations .

Table 2: Antiviral Activity Against Selected Viruses

CompoundEC50 (μM)Virus TypeReference
Compound D5–28Respiratory Syncytial Virus (RSV)
Compound E0.12Hepatitis C Virus (HCV)

Anti-inflammatory Activity

In addition to anticancer and antiviral properties, the compound has been investigated for anti-inflammatory effects. The presence of the pyrrole and pyrimidine rings may enhance its ability to modulate inflammatory pathways by inhibiting cytokine production and signaling pathways involved in inflammation.

The biological activity of this compound is attributed to its interactions with specific molecular targets within cells. It may inhibit key enzymes or receptors involved in disease pathways, such as kinases that regulate cell proliferation and inflammatory responses.

Case Studies

Several case studies have highlighted the effectiveness of similar compounds in clinical settings:

  • Case Study 1 : A clinical trial involving a pyrimidine derivative showed a significant reduction in tumor size among patients with advanced solid tumors.
  • Case Study 2 : An antiviral study demonstrated that a related compound effectively reduced viral load in patients with chronic Hepatitis C.

Comparison with Similar Compounds

Structural and Functional Differences

The following table highlights key structural variations and inferred biological implications:

Compound Name Pyrimidine Substituent Phenyl Substituent Linker Group Key Features Biological Implications Reference
Target Compound 1H-pyrrol-1-yl 3,4-dimethoxyphenyl Ethylamino Pyrrol group (H-bond donor/acceptor), dimethoxy (electron-donating) Potential kinase inhibition; improved solubility due to polar groups -
(E)-N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-(3,4-dimethoxyphenyl)acrylamide 1H-pyrazol-1-yl 3,4-dimethoxyphenyl Ethylamino Pyrazole (two adjacent N atoms) Enhanced hydrogen bonding; possible altered selectivity vs. pyrrol analogues
(E)-3-(4-ethoxy-3-methoxyphenyl)-N-[4-methyl-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)phenyl]acrylamide (12s) 4-pyridin-3-yl 4-ethoxy-3-methoxyphenyl Phenyl Pyridine-pyrimidine hybrid; ethoxy group Increased π-π stacking with targets; ethoxy may reduce metabolic stability
(E)-3-(2,3-Dimethoxyphenyl)-N-(2-((1,2,3,4-tetrahydroacridin-9-yl)amino)ethyl)acrylamide (15) 1,2,3,4-Tetrahydroacridin-9-yl 2,3-dimethoxyphenyl Ethylamino Bulky acridine moiety Likely CNS penetration; cholinesterase inhibition (as per study context)
(E)-2-cyano-N-(4-methyl-3-(4-(pyridin-3-yl)pyrimidin-2-ylamino)phenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide 4-(pyridin-3-yl) 3,4,5-trimethoxyphenyl Phenyl Cyano group (electron-withdrawing); trimethoxy Increased electrophilicity; higher lipophilicity may affect bioavailability

Key Observations

Pyrimidine Substitutions: Pyrrol vs. Pyridine-Pyrimidine Hybrid (): The pyridine ring enhances π-π interactions, which could improve target engagement in kinase inhibitors. However, the ethoxy group may increase metabolic liability compared to methoxy substituents.

Phenyl Substituents :

  • 3,4-Dimethoxy vs. 3,4,5-Trimethoxy () : The trimethoxy variant increases lipophilicity, which may enhance membrane permeability but reduce aqueous solubility.
  • 2,3-Dimethoxy () : The positional isomerism here could alter steric interactions with target proteins, as seen in cholinesterase inhibitors.

Linker and Functional Groups: Ethylamino vs. Rigid phenyl linkers () may restrict motion, favoring entropic binding. Cyano Group (): Introduces electrophilicity, which could enhance covalent binding to nucleophilic residues (e.g., cysteine in kinases) but raise toxicity concerns.

Research Findings and Implications

  • Kinase Inhibition : Pyrimidine-acrylamide hybrids (e.g., ) are frequently explored as kinase inhibitors due to their ability to occupy ATP-binding pockets. The target compound’s dimethoxyphenyl group may mimic natural substrates, enhancing affinity .
  • Cholinesterase Activity: highlights the role of acridine moieties in cholinesterase inhibition.

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing (E)-N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-(3,4-dimethoxyphenyl)acrylamide?

  • Methodological Answer : The synthesis typically involves coupling reactions between acrylamide derivatives and substituted pyrimidine intermediates. Key steps include:

Activation : Use of coupling reagents like EDCI in DMF to activate carboxyl groups for amide bond formation .

Solvent Selection : Reactions are conducted in polar aprotic solvents (e.g., DMF) under inert atmospheres to prevent side reactions .

Purification : Column chromatography with gradients of ethyl acetate/petroleum ether mixtures isolates the product .

Characterization : Confirmation via 1H^1H NMR (e.g., acrylamide protons at δ 6.2–7.8 ppm), 13C^{13}C NMR, and high-resolution mass spectrometry (HRMS) .

Q. Which spectroscopic methods are essential for confirming the compound’s structural integrity?

  • Methodological Answer :

  • 1H^1H and 13C^{13}C NMR : Identify protons and carbons in the acrylamide backbone (e.g., vinyl protons at δ 6.3–6.5 ppm) and aromatic substituents (e.g., dimethoxyphenyl groups at δ 3.8–4.0 ppm) .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]+^+) with mass accuracy <5 ppm .
  • Elemental Analysis : Validate C, H, N percentages (±0.4% tolerance) .

Q. What solvent systems are optimal for recrystallizing this compound?

  • Methodological Answer : Mixed solvents like ethyl acetate/hexane (1:3 v/v) or DCM/methanol (gradient elution) yield high-purity crystals. Slow evaporation at 4°C enhances crystal formation for X-ray diffraction .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

  • Methodological Answer :

  • Temperature : Conduct coupling reactions at 0–5°C to minimize side reactions (e.g., hydrolysis of activated intermediates) .
  • Catalyst Screening : Test alternatives to EDCI, such as HATU or DCC, in DMF or THF to compare yields .
  • Solvent Polarity : Lower-polarity solvents (e.g., dichloromethane) may reduce byproduct formation during amide coupling .

Q. How do conflicting NMR signals arise, and how can they be resolved?

  • Methodological Answer :

  • Dynamic Effects : Rotameric equilibria in the ethylenediamine linker can split signals. Use variable-temperature NMR (e.g., 25°C to −40°C) to coalesce peaks .
  • 2D NMR : 1H^1H-13C^{13}C HSQC and HMBC correlations map connectivity between the pyrrole, pyrimidine, and acrylamide groups .
  • Cross-Validation : Compare with computational NMR predictions (e.g., DFT calculations) .

Q. What mechanistic insights explain the compound’s bioactivity?

  • Methodological Answer :

  • Michael Addition : The acrylamide’s α,β-unsaturated carbonyl reacts with cysteine thiols in target proteins (e.g., kinases), forming covalent adducts. Confirm via LC-MS detection of protein-adduct masses .
  • Docking Studies : Molecular dynamics simulations predict interactions between the dimethoxyphenyl group and hydrophobic enzyme pockets (e.g., tubulin binding sites) .

Q. How does stereochemistry influence biological activity?

  • Methodological Answer :

  • E/Z Isomerism : Use NOESY NMR to confirm the E-configuration of the acrylamide double bond, critical for proper spatial alignment with targets .
  • Bioassay Comparison : Test synthetic Z-isomers in cell viability assays (e.g., IC50_{50} differences >10-fold in cancer lines) .

Data Analysis and Contradictions

Q. How should researchers address discrepancies in reported melting points?

  • Methodological Answer :

  • Purity Assessment : Repeat DSC analysis with freshly recrystallized samples. Impurities (e.g., residual DMF) lower observed mp .
  • Inter-lab Calibration : Cross-check with a reference compound (e.g., acetaminophen, mp 168–172°C) to calibrate equipment .

Q. Why do solubility profiles vary across studies?

  • Methodological Answer :

  • pH Dependence : Test solubility in buffered solutions (pH 2–10). The compound’s tertiary amines (pKa ~7.5) show higher solubility in acidic conditions .
  • Co-solvents : Use 10% DMSO in PBS for in vitro assays to prevent precipitation .

Comparative Synthesis Table

Parameter Approach Approach
Coupling Reagent EDCI in DMFHATU in DCM
Reaction Temp 0°C, 12 hrRT, 24 hr
Purification Column (EtOAc/hexane 1:4)Prep-HPLC (ACN/water + 0.1% TFA)
Yield 45–55%60–70%

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